An In-depth Technical Guide on the Core Mechanism of Action of SSR146977
An In-depth Technical Guide on the Core Mechanism of Action of SSR146977
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR146977 is a potent and selective nonpeptide antagonist of the tachykinin NK₃ receptor.[1][2][3] Its mechanism of action centers on its high-affinity binding to the NK₃ receptor, a G protein-coupled receptor (GPCR), thereby inhibiting the downstream signaling cascades typically initiated by the endogenous ligand, neurokinin B. This antagonism modulates neurotransmitter release in key brain regions and exhibits effects in both the central nervous system and peripheral systems. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and functional pharmacology of SSR146977, supported by quantitative data and detailed experimental methodologies.
Primary Mechanism of Action: NK₃ Receptor Antagonism
SSR146977 exerts its pharmacological effects by acting as a potent and selective competitive antagonist at the tachykinin NK₃ receptor.[1][2]
-
Molecular Target: The primary molecular target is the human tachykinin NK₃ receptor, a member of the GPCR superfamily.
-
Binding Affinity: In vitro studies using Chinese hamster ovary (CHO) cells expressing the human NK₃ receptor have demonstrated that SSR146977 inhibits the binding of radiolabeled neurokinin B with high affinity.
-
Functional Antagonism: SSR146977 effectively blocks the functional responses induced by NK₃ receptor agonists. This includes the inhibition of inositol monophosphate (IP) formation and intracellular calcium mobilization stimulated by agonists like senktide.
Signaling Pathway Modulation
The NK₃ receptor is coupled to the Gq/11 family of G proteins. Agonist binding typically initiates a cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
SSR146977, by competitively blocking the binding of endogenous ligands like neurokinin B, prevents this Gq-mediated signaling cascade. This blockade is the foundational mechanism for its observed physiological effects.
Quantitative Pharmacological Data
The potency and selectivity of SSR146977 have been characterized in various in vitro and in vivo assays.
Table 1: In Vitro Binding and Functional Activity of SSR146977
| Assay Type | System | Ligand/Agonist | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Receptor Binding | CHO cells (human NK₃) | Radioactive Neurokinin B | Kᵢ | 0.26 nM | |
| Receptor Binding | CHO cells (human NK₂) | - | Kᵢ | 19.3 nM | |
| Inositol Monophosphate Formation | CHO cells (human NK₃) | Senktide (10 nM) | IC₅₀ | 7.8 - 13 nM | |
| Intracellular Calcium Mobilization | CHO cells (human NK₃) | Senktide | IC₅₀ | 10 nM |
| Tissue Contraction | Guinea Pig Ileum | [MePhe⁷]Neurokinin B | pA₂ | 9.07 | |
Table 2: In Vivo Activity of SSR146977
| Model System | Effect Measured | Agonist/Stimulus | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Gerbils | Inhibition of turning behavior | NK₃ stimulation | ID₅₀ (i.p.) | 0.2 mg/kg | |
| Gerbils | Inhibition of turning behavior | NK₃ stimulation | ID₅₀ (p.o.) | 0.4 mg/kg | |
| Guinea Pigs | Antagonism of ACh release (hippocampus) | Senktide | Dose (i.p.) | 0.3 - 1 mg/kg | |
| Guinea Pigs | Antagonism of NE release (prefrontal cortex) | Senktide | Dose (i.p.) | 0.3 mg/kg |
| Guinea Pigs | Inhibition of cough | Citric Acid | Dose (i.p.) | 0.03 - 1 mg/kg | |
Experimental Protocols
This protocol outlines the general steps for determining the binding affinity of SSR146977 for the NK₃ receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese hamster ovary (CHO) cells stably expressing the recombinant human NK₃ receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate to pellet the membranes and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled NK₃ ligand (e.g., [¹²⁵I]-Neurokinin B), and varying concentrations of the unlabeled test compound (SSR146977).
-
For non-specific binding determination, include wells with a high concentration of a known non-radioactive NK₃ ligand.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (SSR146977) concentration.
-
Determine the IC₅₀ value (concentration of SSR146977 that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
This protocol describes how to measure the antagonistic effect of SSR146977 on agonist-induced calcium release.
-
Cell Preparation:
-
Seed CHO cells expressing the human NK₃ receptor into black, clear-bottom 96-well plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Add varying concentrations of the antagonist (SSR146977) to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an NK₃ agonist (e.g., senktide, typically at its EC₈₀ concentration) to all wells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response with agonist alone as 100% and the baseline as 0%.
-
Plot the normalized response against the logarithm of the antagonist (SSR146977) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
SSR146977 is a highly potent and selective antagonist of the tachykinin NK₃ receptor. Its mechanism of action is well-characterized, involving the competitive blockade of the NK₃ receptor, which prevents Gq-protein-mediated downstream signaling, including IP₃ formation and intracellular calcium mobilization. This antagonism has been quantified through extensive in vitro and in vivo studies, demonstrating its potential for modulating neurokinin B-mediated physiological and pathophysiological processes in both central and peripheral systems. The detailed protocols and quantitative data presented provide a robust framework for further research and development involving this compound.
